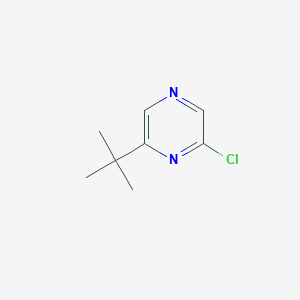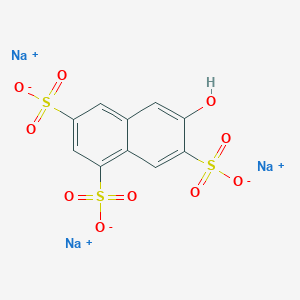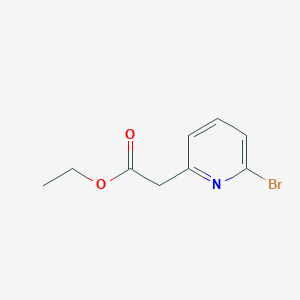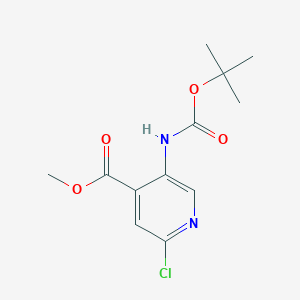
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Übersicht
Beschreibung
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C14H21NO2.ClH . It is also known as Salsolidine hydrochloride . This compound is a member of isoquinolines .
Synthesis Analysis
The synthesis of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives has been reported in the literature . These compounds have been synthesized as part of efforts to develop sigma-2 receptor ligands, which are valuable tools for studying pharmacological functions, tumor imaging, and cancer therapeutics .Molecular Structure Analysis
The molecular structure of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be represented by the InChI code1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H . The compound has a molecular weight of 271.79 g/mol . Physical And Chemical Properties Analysis
The boiling point of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is 189-192°C . It is a solid powder at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Complex Isoquinolines
This compound is used in the synthesis of more complex isoquinolines . Isoquinolines are a class of organic compounds that are structurally similar to quinoline. They are often used in the synthesis of pharmaceuticals and other biologically active compounds.
Synthesis of Quinolizidines
It is also used as a raw material for the synthesis of quinolizidines . Quinolizidines are a type of alkaloid that are found in many plants and are known for their wide range of biological activities.
Synthesis of Salsolidine, Carnegine, and Laudanosine
The compound is used in the synthesis of salsolidine, carnegine, and laudanosine . These are all alkaloids with various biological activities. Salsolidine and carnegine are found in plants and have been studied for their potential medicinal properties. Laudanosine is a metabolite of the muscle relaxant atracurium and has been studied for its potential neurotoxic effects.
Development of If Channel Inhibitors
The compound is used in the development of “funny” If current channel (If channel) inhibitors . These inhibitors are being developed as treatments for stable angina and atrial fibrillation. The If channel plays a crucial role in controlling the heart rate, and its inhibitors are used to slow down the heart rate in conditions like angina and atrial fibrillation.
Safety and Precautionary Research
Research is also conducted on the safety and precautionary measures related to the use of this compound . It is known to cause serious eye irritation and may cause respiratory irritation.
Chemical Reaction Research
The compound is used in chemical reaction research, particularly in reactions involving sodium borohydride . Sodium borohydride is a powerful reducing agent used in organic synthesis.
Zukünftige Richtungen
The future directions for the study and application of 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and its derivatives could involve further exploration of their potential as sigma-2 receptor ligands. Given the over-expression of sigma-2 receptors in many proliferative cancer cells, these compounds could be valuable tools for studying pharmacological functions, tumor imaging, and cancer therapeutics .
Eigenschaften
IUPAC Name |
6,7-diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-16-13-8-11-6-7-15-10(3)12(11)9-14(13)17-5-2;/h8-10,15H,4-7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIDVNJZYYFJPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C)OCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704830 | |
| Record name | 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
CAS RN |
336185-27-4 | |
| Record name | 6,7-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine](/img/structure/B1424257.png)












